

A Technical Guide to o-Anisylboronic Acid: Structure, Synthesis, and Applications

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Compound of Interest		
Compound Name:	2-Methoxyphenylboronic acid	
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Introduction

o-Anisylboronic acid, systematically known as (2-methoxyphenyl)boronic acid, is an organoboron compound that serves as a vital building block in modern organic synthesis. Its unique chemical properties, particularly its utility in palladium-catalyzed cross-coupling reactions, have established it as an indispensable reagent in the synthesis of complex organic molecules. This guide provides an in-depth overview of its chemical structure, physical properties, synthesis protocols, and key applications, with a focus on its role in pharmaceutical and materials science research. Boronic acids are widely used in medicinal chemistry and chemical biology for applications ranging from enzyme inhibition to carbohydrate sensing.[1]

The defining feature of o-Anisylboronic acid is the presence of a boronic acid group (-B(OH)₂) and a methoxy group (-OCH₃) at the ortho position of a benzene ring. This specific arrangement influences its reactivity and stability, making it a versatile partner in carbon-carbon bond formation.

Core Properties and Chemical Structure

o-Anisylboronic acid is a stable, crystalline solid at room temperature.[2][3][4][5] Its structure consists of a phenyl ring substituted with a boronic acid functional group and an adjacent (ortho) methoxy group.



Property	Data	Reference(s)
IUPAC Name	(2-methoxyphenyl)boronic acid	[4][6]
Synonyms	o-Anisylboronic acid, 2- Methoxybenzeneboronic acid	[2][3]
CAS Number	5720-06-9	[2][3][6]
Molecular Formula	С7Н9ВО3	[2][6]
Molecular Weight	151.96 g/mol	[2][3][6]
Appearance	White to off-white crystalline powder or crystals	[2][4][5][7]
Melting Point	105-110 °C	[2][3][5][7]
Solubility	Insoluble in water; Slightly soluble in Chloroform, Ethyl Acetate; Soluble in Methanol	[5][7]

Experimental Protocols Synthesis of o-Anisylboronic Acid

The most common laboratory-scale synthesis of o-Anisylboronic acid involves the formation of a Grignard reagent from an ortho-haloanisole, followed by reaction with a borate ester and subsequent acidic hydrolysis.[1][5][8]



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Caption: General workflow for the synthesis of o-Anisylboronic acid.

Detailed Methodology:



- Apparatus Setup: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture, which quenches Grignard reagents.
- · Grignard Reagent Formation:
 - Place magnesium turnings in a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.
 - Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
 - Dissolve 2-bromoanisole (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
 - Add a small portion of the 2-bromoanisole solution to the magnesium. The reaction may need initiation with a small crystal of iodine or gentle heating.
 - Once the reaction initiates (indicated by bubbling and heat), add the remaining 2bromoanisole solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey/brown solution is the Grignard reagent.

Borylation:

- In a separate flask under an inert atmosphere, dissolve trimethyl borate (1.1 equivalents)
 in anhydrous THF.
- Cool this solution to -78 °C using a dry ice/acetone bath.
- Slowly transfer the prepared Grignard reagent to the cold borate solution via cannula or a dropping funnel. Maintain the temperature at -78 °C throughout the addition.
- Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Hydrolysis and Isolation:



- Cool the reaction mixture in an ice bath and slowly quench it by adding aqueous hydrochloric acid (e.g., 1M HCl) until the pH is acidic (pH < 2).[5]
- Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
- Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization (e.g., from a methanol/water mixture) to yield pure o-Anisylboronic acid.[5]

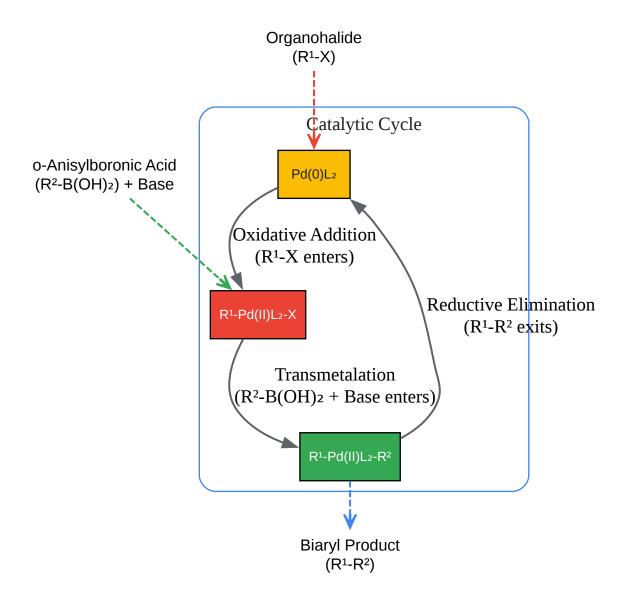
Key Applications

The primary application of o-Anisylboronic acid is as a nucleophilic coupling partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic chemistry for its ability to efficiently form carbon-carbon bonds, particularly in the synthesis of biaryls, styrenes, and polyolefins.[2]

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like o-Anisylboronic acid) and an organohalide or triflate.[9][10][11] A base is required to activate the boronic acid for the transmetalation step.[9] The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[2]





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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

- Reactant Setup: In a reaction vessel (e.g., a Schlenk flask), combine the aryl halide (1.0 equivalent), o-Anisylboronic acid (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
- Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the vessel.



- Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon).
 Repeat this cycle three times.
- Solvent Addition: Add a degassed solvent system via syringe. Common solvents include toluene, dioxane, or DMF, often with a small amount of water.[10]
- Reaction: Heat the reaction mixture with stirring (typically between 80-110 °C) and monitor its progress using an appropriate analytical technique (e.g., TLC or GC-MS).
- · Workup and Purification:
 - Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
 - Separate the organic layer, and extract the aqueous layer with the same organic solvent.
 - Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.
 - Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Other Applications

Beyond the Suzuki coupling, o-Anisylboronic acid and its derivatives are utilized in:

- Drug Development: As a key intermediate in the synthesis of biologically active compounds and potential drug candidates.[2]
- Sensor Technology: For the development of chemical sensors, particularly for the detection of glucose and other biomolecules containing diol functionalities.
- Materials Science: In the creation of advanced materials and conducting polymers.

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